2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been designed as potential multifunctional agents against alzheimer’s disease .
Mode of Action
Isothiazoles, a class of compounds to which this compound belongs, are known for their unique properties due to two electronegative heteroatoms in a 1,2-relationship .
Biochemical Pathways
Similar compounds have been evaluated for various biological activities .
Result of Action
Some compounds with similar structures have shown favorable antimicrobial activity .
Preparation Methods
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide typically involves the cyclization of thioacrylamides or dithiopropionamides . The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, starting from readily available precursors and employing various purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of biocides and preservatives due to its stability and effectiveness.
Comparison with Similar Compounds
Similar compounds to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide include other isothiazole derivatives such as:
2-(3-hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: Known for its potential as an anti-Alzheimer’s agent.
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate: Used in various industrial applications.
What sets this compound apart is its unique combination of a benzoisothiazole ring with a propanamide moiety, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11(15(19)17-12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-11H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEXHFGKHDLYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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